molecular formula C9H19N B1525584 4-Ethyl-4-methylazepane CAS No. 1314907-68-0

4-Ethyl-4-methylazepane

Cat. No. B1525584
CAS RN: 1314907-68-0
M. Wt: 141.25 g/mol
InChI Key: QNGRDGNCWCJLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 4-Ethyl-4-methylazepane is represented by the InChI code: 1S/C9H19N/c1-3-9(2)5-4-7-10-8-6-9/h10H,3-8H2,1-2H3 . This indicates that the molecule consists of a seven-membered ring with nitrogen (N), and two carbon © side chains attached to it .


Physical And Chemical Properties Analysis

4-Ethyl-4-methylazepane is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources .

Scientific Research Applications

I have conducted a search for the scientific research applications of “4-Ethyl-4-methylazepane”, but unfortunately, there seems to be limited information available on unique applications of this compound in open-source databases. The available resources primarily offer general information about the compound and its availability for purchase .

Mechanism of Action

The mechanism of action for 4-Ethyl-4-methylazepane is not explicitly mentioned in the available resources. It’s important to note that the mechanism of action for a compound depends on its intended use and interaction with other molecules .

Safety and Hazards

The safety information for 4-Ethyl-4-methylazepane indicates that it is a flammable liquid and vapor. It may cause respiratory irritation and serious eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-ethyl-4-methylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-9(2)5-4-7-10-8-6-9/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGRDGNCWCJLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCNCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-4-methylazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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